molecular formula C20H18ClN3O3S B2805338 N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 932301-00-3

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2805338
CAS RN: 932301-00-3
M. Wt: 415.89
InChI Key: SSUMPNIYFQCQKD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazinone ring, which is a type of heterocyclic aromatic organic compound. The molecule also has a sulfanylacetamide group and a chloromethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazinone ring, for example, would contribute to the compound’s aromaticity and stability .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar groups present in the molecule .

Scientific Research Applications

Anticancer Drug Research

Research on anticancer drugs has identified compounds with high tumor specificity and reduced toxicity to normal cells. For example, studies have discovered compounds that induce apoptotic cell death in human oral squamous cell carcinoma cell lines with minimal keratinocyte toxicity. This approach aims to create anticancer drugs that are more selective and safer for patients, highlighting the importance of chemical modification to enhance therapeutic profiles (Sugita et al., 2017).

Novel Pharmaceutical Applications

The development of new pharmaceuticals often involves the exploration of unique chemical structures for their potential therapeutic benefits. For instance, certain natural compounds like osthole have been investigated for their wide range of pharmacological actions, including neuroprotective, anticancer, and immunomodulatory effects. These studies underscore the potential of natural and synthetic compounds in creating multitarget alternative medicines (Zhang et al., 2015).

Biopolymer Modification

Research into biopolymer modification, such as xylan derivatives, presents potential applications in creating new materials with specific properties. These derivatives can be used in drug delivery systems, showcasing how chemical modification techniques can lead to innovative solutions in medicine and materials science (Petzold-Welcke et al., 2014).

Analytical Methods in Determining Antioxidant Activity

In the field of food engineering and pharmacy, the study of antioxidants is vital. Various tests, such as the ORAC and FRAP assays, have been developed to determine antioxidant activity. These methods are critical in evaluating the health benefits of chemical compounds, including potential new drugs, and their ability to scavenge free radicals (Munteanu & Apetrei, 2021).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a drug, for example, it might be subject to further testing and eventually clinical trials .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-4-3-5-15(10-13)24-9-8-22-19(20(24)26)28-12-18(25)23-14-6-7-17(27-2)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUMPNIYFQCQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

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